Eurycomanol 2-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eurycomanol 2-O-beta-D-glucopyranoside is a natural compound belonging to the class of diterpenoids. This compound has garnered interest due to its potential anti-malarial properties .
Preparation Methods
Eurycomanol 2-O-beta-D-glucopyranoside is primarily obtained from natural sources, specifically from the Eurycoma longifolia plant . The extraction process involves isolating the compound from the plant material using various chromatographic techniques . There is limited information available on synthetic routes and industrial production methods for this compound, as it is mainly derived from natural extraction.
Chemical Reactions Analysis
Eurycomanol 2-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eurycomanol 2-O-beta-D-glucopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Eurycomanol 2-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-malarial effects by inhibiting the growth and replication of the malaria parasite . The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Eurycomanol 2-O-beta-D-glucopyranoside is unique due to its specific structure and biological activity. Similar compounds include other diterpenoids extracted from Eurycoma longifolia, such as:
- Eurycomanone
- Eurycomalactone
- Eurycomanol
These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency .
Properties
Molecular Formula |
C26H36O14 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C26H36O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,10-19,21-22,27-33,35-36H,2,5-7H2,1,3H3/t10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1 |
InChI Key |
XWUBEYICEUBFTO-ATAJOHBKSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.